molecular formula C20H20N4O3 B10996425 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide

Cat. No.: B10996425
M. Wt: 364.4 g/mol
InChI Key: QACVEVXKESPMSM-UHFFFAOYSA-N
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Description

This compound features an indole scaffold substituted at the 1-position with an acetamide group, which bridges to a 3-(acetylamino)phenyl moiety.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3-acetamidophenyl)acetamide

InChI

InChI=1S/C20H20N4O3/c1-13(25)21-15-5-3-6-16(11-15)23-20(27)12-24-10-9-17-18(22-14(2)26)7-4-8-19(17)24/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)

InChI Key

QACVEVXKESPMSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C

Origin of Product

United States

Preparation Methods

Indole Core Alkylation

The alkylation of the indole nitrogen is critical for establishing the molecular scaffold. A representative procedure involves:

  • Reagents : Indole, sodium hydride (NaH), dimethyl sulfoxide (DMSO), and alkyl halides (e.g., bromoacetamide derivatives).

  • Conditions : NaH (60% dispersion in oil) is suspended in anhydrous DMSO under nitrogen, followed by indole addition. After 1 hour at 60°C, the alkylating agent (e.g., bromoacetamide) is introduced dropwise, and the mixture is stirred overnight at room temperature.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Example :

  • Yield : ~75% for 1-(2-acetamidoethyl)indole.

  • Key Data :

    • Reaction time: 12–18 hours.

    • Temperature: 25–60°C.

    • Solvent: DMSO (anhydrous).

Acetylation of Amine Groups

Acetylation protects reactive amines and ensures regioselectivity in subsequent steps.

  • Reagents : Acetic anhydride, pyridine, or acetyl chloride.

  • Conditions : The amine-containing intermediate (e.g., 4-aminoindole or 3-aminophenylacetamide) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF). Acetic anhydride (1.2 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

  • Workup : The mixture is washed with NaHCO₃ (sat.), dried over MgSO₄, and concentrated.

Example :

  • Yield : 85–90% for 4-acetylaminoindole.

  • Key Data :

    • Reaction time: 4–6 hours.

    • Temperature: 0°C → 25°C.

Amide Bond Formation

The final step couples the acetylated indole and aniline derivatives via an amide bond.

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).

  • Conditions : The indole-acetamide (1 equivalent) and 3-acetylaminoaniline (1.1 equivalents) are dissolved in DCM. EDC (1.5 equivalents) and HOBt (1.2 equivalents) are added, followed by DIPEA (2 equivalents). The reaction is stirred for 12–24 hours.

  • Workup : The mixture is washed with HCl (1M), brine, and purified via recrystallization (ethyl acetate/hexane).

Example :

  • Yield : 65–70% for the final product.

  • Key Data :

    • Reaction time: 24 hours.

    • Solvent: DCM.

Reaction Mechanisms and Optimization

Alkylation Mechanism

The indole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 mechanism. NaH deprotonates the indole, enhancing nucleophilicity. DMSO stabilizes the transition state, facilitating the reaction.

Optimization Strategies :

  • Solvent Choice : DMSO outperforms THF or DMF due to superior solvation of NaH.

  • Temperature : Elevated temperatures (60°C) accelerate deprotonation but risk side reactions; room temperature is preferred for sensitive substrates.

Acetylation Dynamics

Acetic anhydride acylates primary amines via nucleophilic acyl substitution. Pyridine scavenges HCl, preventing protonation of the amine.

Optimization Strategies :

  • Stoichiometry : Excess acetic anhydride (1.5 equivalents) drives the reaction to completion.

  • Workup : Careful pH control during washing minimizes hydrolysis of the acetyl group.

Analytical Validation

Critical quality control steps ensure product integrity:

TechniqueParametersObservationsSource
¹H-NMR DMSO-d₆, 400 MHzδ 2.1 (s, 3H, COCH₃), δ 7.2–7.8 (m, Ar-H)
HPLC C18 column, MeCN/H₂O (70:30), 254 nmPurity >98%
Mass Spec ESI+, m/z[M+H]⁺ = 365.4

Comparative Analysis with Related Compounds

Structural analogs highlight the uniqueness of this synthesis:

CompoundKey DifferencesYield Comparison
VC14784789 Dual acetylamino groups65–70%
US20030158153A1 Single acetylamino, thiazole ring50–60%

Challenges and Mitigation

  • Low Yields in Coupling Step : Attributed to steric hindrance from acetyl groups. Mitigated by using HOBt/EDC coupling agents.

  • Byproduct Formation : Column chromatography (silica gel, EtOAc/hexane) removes unreacted intermediates .

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the acetylamino groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and as probes for studying biological pathways.

Medicine

Medically, indole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole scaffold.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological macromolecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues with Indole Cores

a) Anticancer Indole Derivatives ()

Compounds like N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) share the indole-acetamide framework but differ in substituents:

  • 10j : Chloro, fluoro, and benzoyl groups enhance lipophilicity and cytotoxicity (melting point: 192–194°C, HRMS-confirmed structure).
  • Target Compound: Dual acetylamino groups may improve water solubility but reduce membrane permeability compared to halogenated analogs.
Property Target Compound 10j ()
Core Structure Indole-acetamide Indole-acetamide
Key Substituents Dual acetylamino 4-Chlorobenzoyl, Cl/F
Melting Point Not reported 192–194°C
Biological Activity Unknown Bcl-2/Mcl-1 inhibition
b) Trifluoroacetyl-Indole Derivatives ()

Compounds like (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4g) incorporate electron-withdrawing trifluoroacetyl groups:

  • 4g : Fluorostyryl and methoxyphenyl substituents enable π-π stacking with targets (72% yield, pLDH assay for antimalarial activity).

Non-Indole Acetamide Derivatives

a) Pyridine-Based Acetamides ()

N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e) :

  • Pyridine core with trifluoromethyl benzoyl group (melting point: 190–193°C, EI-MS: m/z 538 [M]⁺).
b) Sulfonamide Derivatives ()

N4-Acetylsulfacetamide :

  • Sulfonyl group instead of acetamide (melting point: 248°C, antibacterial use).
  • Target Compound : Acetamide linkage offers flexibility but lacks sulfonamide’s strong hydrogen-bonding capacity.

Substituent Effects on Physicochemical Properties

  • Halogenation (): Chloro/fluoro groups increase melting points (e.g., 190–191°C for 10l ) and lipophilicity.
  • Acetylamino Groups (Target Compound): Enhance solubility (polarity) but may reduce blood-brain barrier penetration.
  • Ether Linkages (): Compounds like N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide exhibit extended half-lives due to polyethylene glycol-like chains.

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 324.4 g/mol
  • IUPAC Name : 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide
  • Canonical SMILES : CC(=O)Nc1cccc2c1ccn2CC(=O)Nc1n[nH]c(CC(C)C)n1

The biological activity of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide is primarily attributed to its interaction with various biological targets, including viral proteins and cellular pathways involved in inflammation and apoptosis.

Antiviral Activity

Recent studies have highlighted the compound's potential as a dual inhibitor against respiratory syncytial virus (RSV) and influenza A virus (IAV). It has been shown to exhibit low micromolar to sub-micromolar effective concentrations (EC50), indicating strong antiviral properties compared to existing antiviral agents like ribavirin .

Biological Activity Data

Activity Target EC50 (µM) Reference
AntiviralRSV< 0.5
AntiviralIAV< 0.5
CytotoxicityHuman Cell Lines> 10

Study on Antiviral Efficacy

In a study published in 2020, a series of compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide were synthesized and evaluated for their antiviral properties. Among these, derivatives exhibited significant activity against RSV and IAV, with some compounds showing lower cytotoxicity than ribavirin, suggesting a favorable therapeutic profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the acetylamino group can enhance antiviral efficacy. The presence of indole and phenyl rings contributes to the compound's ability to interact with viral proteins, enhancing its inhibitory effects against viral replication .

Q & A

Q. Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-acetamide linkages .
  • In-line monitoring : Use HPLC or LC-MS to track reaction progress and identify side products (e.g., over-acetylation) .

Basic: What spectroscopic techniques are used to characterize this compound?

Core methods include:

  • ¹H/¹³C NMR : To confirm acetylamino group placement (δ ~2.1 ppm for CH₃ in DMSO-d₆) and indole-proton environments (δ ~7.5–8.2 ppm) .
  • HRMS : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₉N₃O₂: 346.1556) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. Advanced: How can researchers resolve overlapping signals in NMR spectra?

  • 2D NMR (COSY, HSQC) : Differentiates indole and phenyl ring protons .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in DMSO .

Basic: What assays are used to evaluate its biological activity?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., Bcl-2/Mcl-1 in apoptosis studies) .

Q. Advanced: How can target engagement be validated mechanistically?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to recombinant proteins .
  • Cellular thermal shift assay (CETSA) : Confirms target stabilization in live cells .

Basic: How should researchers address contradictions in reported biological activity data?

  • Dose-response validation : Repeat assays across multiple replicates to exclude false positives .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. fluoro substitutions) to identify pharmacophores .

Q. Advanced: What computational tools aid in reconciling structural-activity discrepancies?

  • Molecular docking (AutoDock Vina) : Predict binding poses to targets like Bcl-2 (PDB ID: 4AQ3) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Basic: How can molecular interactions with biological targets be studied?

  • Fluorescence polarization : Measures displacement of labeled probes (e.g., FITC-BH3 peptides) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .

Q. Advanced: What strategies improve selectivity for specific protein isoforms?

  • Alanine scanning mutagenesis : Identifies critical binding residues in target proteins .
  • Fragment-based design : Incorporates substituents (e.g., 4-methoxyphenyl) to enhance hydrophobic interactions .

Basic: What are the stability considerations for this compound?

  • Storage : –20°C under argon to prevent hydrolysis of acetamide groups .
  • Solubility : DMSO stock solutions (>10 mM) avoid precipitation in aqueous buffers .

Q. Advanced: How can degradation pathways be analyzed?

  • Forced degradation studies : Expose to heat (60°C), light (UV), or acidic/basic conditions, followed by LC-MS to identify breakdown products .
  • Kinetic stability assays : Monitor half-life in PBS (pH 7.4) at 37°C using HPLC .

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